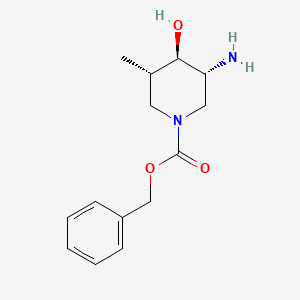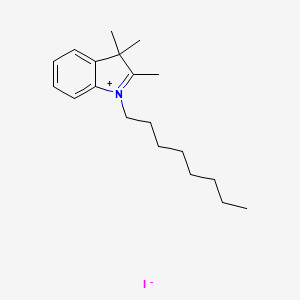![molecular formula C61H76N12O7S B11927233 (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A947 is a potent and selective proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation. It is a valuable tool in cancer research due to its strong binding affinity to the SMARCA2 bromodomain, with a dissociation constant of 93 nanomolar .
准备方法
Synthetic Routes and Reaction Conditions
A947 is synthesized through a series of complex organic reactions. The synthetic route involves the formation of a bifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The key steps include the formation of the bromodomain-binding component and the ligase-binding component, followed by their conjugation to form the final proteolysis-targeting chimera molecule .
Industrial Production Methods
Industrial production of A947 involves large-scale organic synthesis techniques. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
A947 undergoes several types of chemical reactions, including:
Ubiquitination: A947 mediates the ubiquitination of the SMARCA2 protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated SMARCA2 protein is subsequently degraded by the proteasome, leading to a reduction in its cellular levels.
Common Reagents and Conditions
Major Products
The major product of the reactions involving A947 is the degraded SMARCA2 protein, which is marked for proteasomal degradation through ubiquitination .
科学研究应用
A947 is primarily used in cancer research, particularly in studying cancers with mutations in the SMARCA4 gene. The compound is effective in degrading the SMARCA2 protein in SMARCA4-mutant cancer cells, leading to reduced tumor growth and proliferation . Additionally, A947 is used as a tool for target identification and validation in drug discovery .
作用机制
A947 exerts its effects by binding to the SMARCA2 bromodomain and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The degradation of SMARCA2 results in reduced chromatin remodeling activity, which is essential for the survival of SMARCA4-mutant cancer cells .
相似化合物的比较
Similar Compounds
A1155463: Another proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation.
A1874: A selective degrader of the SMARCA4 protein, used in similar cancer research applications.
Uniqueness
A947 is unique in its moderate selectivity for the SMARCA2 protein, making it a valuable tool for studying cancers with SMARCA4 mutations. Its strong binding affinity and effective degradation of SMARCA2 set it apart from other similar compounds .
属性
分子式 |
C61H76N12O7S |
|---|---|
分子量 |
1121.4 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[(1S,5R)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43-,44+,45+,47?,48?,52-,57+/m0/s1 |
InChI 键 |
QQVCUSPUMMUFTD-YOINXCKTSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9[C@@H]1CC[C@H]9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)





![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
